S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate
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Overview
Description
S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C9H10N4O2S2 and a molecular weight of 270.331 Da . This compound is characterized by the presence of a tetrazole ring and a sulfonothioate group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonothioate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfonothioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole-5-thiol: A precursor in the synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate.
4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
This compound is unique due to the combination of the tetrazole ring and the sulfonothioate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51618-45-2 |
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Molecular Formula |
C9H10N4O2S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)sulfonylsulfanyltetrazole |
InChI |
InChI=1S/C9H10N4O2S2/c1-7-3-5-8(6-4-7)17(14,15)16-9-10-11-12-13(9)2/h3-6H,1-2H3 |
InChI Key |
HKWRBJZYIKUKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C |
Origin of Product |
United States |
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